molecular formula C12H14O4 B14328016 Ethyl 2-(acetyloxy)-6-methylbenzoate CAS No. 109987-14-6

Ethyl 2-(acetyloxy)-6-methylbenzoate

Cat. No.: B14328016
CAS No.: 109987-14-6
M. Wt: 222.24 g/mol
InChI Key: ITOSQTFEJKHNRB-UHFFFAOYSA-N
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Description

Ethyl 2-(acetyloxy)-6-methylbenzoate is an ester compound that belongs to the class of organic compounds known as benzoates. Esters are widely recognized for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, an acetyloxy group, and a methyl group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)-6-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methylbenzoic acid with acetic anhydride in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using techniques like column chromatography or solvent extraction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetyloxy)-6-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-6-methylbenzoic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 2-hydroxy-6-methylbenzoic acid and ethanol.

    Reduction: 2-(acetyloxy)-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetyloxy)-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(acetyloxy)-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(acetyloxy)-6-methylbenzoate can be compared with other similar compounds such as:

    Ethyl benzoate: Lacks the acetyloxy and methyl groups, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(Acetyloxy)-6-methylbenzoic acid: Contains a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

109987-14-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-acetyloxy-6-methylbenzoate

InChI

InChI=1S/C12H14O4/c1-4-15-12(14)11-8(2)6-5-7-10(11)16-9(3)13/h5-7H,4H2,1-3H3

InChI Key

ITOSQTFEJKHNRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C

Origin of Product

United States

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